molecular formula C10H9BClNO2 B3118392 (7-Chloro-8-methylquinolin-6-yl)boronic acid CAS No. 2377605-68-8

(7-Chloro-8-methylquinolin-6-yl)boronic acid

Cat. No. B3118392
M. Wt: 221.45 g/mol
InChI Key: RDJIHCAVLJQCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloro-8-methylquinolin-6-yl)boronic acid is a versatile chemical compound used in scientific research. Its unique structure enables it to participate in various reactions, making it valuable for synthesizing new compounds and studying their properties. It has a CAS Number of 2377605-68-8 and a molecular weight of 221.45 .


Molecular Structure Analysis

The molecular formula of (7-Chloro-8-methylquinolin-6-yl)boronic acid is C10H9BClNO2 . The InChI code is 1S/C10H9BClNO2/c1-6-9(12)8(11(14)15)5-7-3-2-4-13-10(6)7/h2-5,14-15H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of (7-Chloro-8-methylquinolin-6-yl)boronic acid include a molecular weight of 221.45 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Fluorescent Boronic Acids for Diol Recognition

(7-Chloro-8-methylquinolin-6-yl)boronic acid, as part of the isoquinolinylboronic acids family, demonstrates high affinities for diol-containing compounds at physiological pH. This property makes them significant for sensor design, especially in recognizing and binding to sugars like D-glucose. These acids exhibit notable fluorescence changes upon binding, indicating their potential in developing sensitive and selective chemical sensors for biological applications (Cheng et al., 2010).

Cross-Coupling Reactions in Heterocyclic Compound Synthesis

The use of (7-Chloro-8-methylquinolin-6-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions has been explored to synthesize various aryl derivatives of quinolinedione and related heterocyclic compounds. These reactions yield high-purity products and offer a versatile approach for constructing complex molecular structures, crucial in pharmaceutical and material sciences (Egu et al., 2017).

Sugar Binding and Fluorescence Intensity Changes

Boronic acids like (7-Chloro-8-methylquinolin-6-yl)boronic acid show strong fluorescence intensity changes upon binding with sugars. This characteristic is essential in designing chemosensors for carbohydrates, as it allows for the visual detection of sugar presence and concentration, useful in medical diagnostics and environmental monitoring (Laughlin et al., 2012).

Photolysis in Environmental Chemistry

In environmental chemistry, studies on the photodegradation of quinolinecarboxylic herbicides, which are structurally related to (7-Chloro-8-methylquinolin-6-yl)boronic acid, have been conducted. These studies help understand the degradation pathways of such compounds in natural water bodies, aiding in assessing their environmental impact and developing remediation strategies (Pinna & Pusino, 2012).

properties

IUPAC Name

(7-chloro-8-methylquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BClNO2/c1-6-9(12)8(11(14)15)5-7-3-2-4-13-10(6)7/h2-5,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJIHCAVLJQCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=C1Cl)C)N=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231801
Record name Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-8-methylquinolin-6-yl)boronic acid

CAS RN

2377605-68-8
Record name Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2377605-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(7-chloro-8-methyl-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Chloro-8-methylquinolin-6-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(7-Chloro-8-methylquinolin-6-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(7-Chloro-8-methylquinolin-6-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(7-Chloro-8-methylquinolin-6-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(7-Chloro-8-methylquinolin-6-yl)boronic acid
Reactant of Route 6
(7-Chloro-8-methylquinolin-6-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.